molecular formula C14H21N3O8 B607169 DNP-PEG4-alcohol CAS No. 1807520-99-5

DNP-PEG4-alcohol

Cat. No. B607169
M. Wt: 359.34
InChI Key: MOPINTOOSUROKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PEG4-alcohol is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that are designed to degrade specific proteins within cells .


Synthesis Analysis

DNP-PEG4-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of DNP-PEG4-alcohol is 359.00 and its formula is C14H21N3O8 .


Chemical Reactions Analysis

DNP-PEG4-alcohol is involved in the synthesis of PROTACs . The exact chemical reactions involving DNP-PEG4-alcohol are not specified in the retrieved information.


Physical And Chemical Properties Analysis

DNP-PEG4-alcohol appears as a viscous liquid with a light yellow to yellow color . It has a molecular weight of 359.00 and a formula of C14H21N3O8 .

Scientific Research Applications

  • Lipid Nanoparticle Characterization : DNP NMR spectroscopy helps in the atomic level structural characterization of lipid nanoparticles (LNPs), which are crucial for drug delivery applications. This technique has been used to understand the layered structure of LNPs and their stability with bioactive drugs like siRNA for extended periods (Viger‐Gravel et al., 2018).

  • Nanoparticle Synthesis and Drug Delivery : Research shows that LNPs can be synthesized using methods like alcohol dilution-lyophilization, which are essential for creating siRNA-encapsulating nanoparticles. This method helps in removing residual alcohol and concentrating the preparation for efficient drug delivery (Shirane et al., 2018).

  • Dextran-based Therapeutic Nanoparticles : DNP are explored as drug delivery systems targeting liver myeloid cells. These nanoparticles, optionally PEGylated, show potential for clinical applications, particularly for targeting liver macrophages without toxic side effects (Foerster et al., 2015).

  • Electron-Dense Nanostructured Core of Nanoparticles : DNP NMR assists in elucidating the structure of LNPs containing ionizable cationic lipids, crucial for therapeutic applications of siRNA. These LNPs exhibit a nanostructured core that is vital for understanding their high encapsulation efficiencies (Leung et al., 2012).

  • Intracellular Trafficking of DNA Nanoparticles : Studies indicate that DNA nanoparticles (DNPs) using PEG-linked compounds bypass degradative endolysosomal trafficking, showing promise for gene delivery applications (Kim et al., 2012).

  • Surface Bioengineering for Drug Delivery : Research on diatomite-based nanovectors shows that dual-biofunctionalization with PEG enhances their intracellular uptake in cancer cells, increasing their potential as drug delivery systems (Terracciano et al., 2015).

  • PEG Backfilling for Target Recognition : PEG is used in the design of platforms with antifouling properties and high sensitivity for biomolecules. PEG-based bifunctional platforms are evaluated for their ability to improve biomolecule recognition capacity, essential in biomedical applications (Du et al., 2018).

Safety And Hazards

The safety data sheet for DNP-PEG4-alcohol suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

DNP-PEG4-alcohol is a research chemical and is not intended for human use . Its future directions are likely to be guided by the outcomes of research studies.

properties

IUPAC Name

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPINTOOSUROKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG4-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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